molecular formula C16H22N2O4 B15127322 rac-N-((2R,4R,6S)-2-isopropyl-6-(3-nitrophenyl)tetrahydro-2H-pyran-4-yl)acetamide

rac-N-((2R,4R,6S)-2-isopropyl-6-(3-nitrophenyl)tetrahydro-2H-pyran-4-yl)acetamide

Cat. No.: B15127322
M. Wt: 306.36 g/mol
InChI Key: RQHVGKHGODRQMR-BMFZPTHFSA-N
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Description

rac-N-((2R,4R,6S)-2-isopropyl-6-(3-nitrophenyl)tetrahydro-2H-pyran-4-yl)acetamide: is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-N-((2R,4R,6S)-2-isopropyl-6-(3-nitrophenyl)tetrahydro-2H-pyran-4-yl)acetamide typically involves multiple steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Isopropyl Group: This step might involve alkylation reactions.

    Attachment of the Nitrophenyl Group: This can be done through nitration reactions followed by coupling with the tetrahydropyran ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl group or the nitrophenyl group.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: The compound might undergo substitution reactions, especially at the acetamide group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include amines or alcohols.

    Substitution: Products depend on the specific substituents introduced.

Scientific Research Applications

rac-N-((2R,4R,6S)-2-isopropyl-6-(3-nitrophenyl)tetrahydro-2H-pyran-4-yl)acetamide: may have applications in:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug development or as a pharmacological agent.

    Industry: Use in the production of specialized chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar compounds might include other tetrahydropyran derivatives or nitrophenyl compounds. The uniqueness of rac-N-((2R,4R,6S)-2-isopropyl-6-(3-nitrophenyl)tetrahydro-2H-pyran-4-yl)acetamide could lie in its specific combination of functional groups, which might confer unique chemical reactivity or biological activity.

List of Similar Compounds

    Tetrahydropyran derivatives: Compounds with similar ring structures.

    Nitrophenyl compounds: Compounds with nitrophenyl groups.

    Acetamide derivatives: Compounds with acetamide functional groups.

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

N-[(2S,4R,6R)-2-(3-nitrophenyl)-6-propan-2-yloxan-4-yl]acetamide

InChI

InChI=1S/C16H22N2O4/c1-10(2)15-8-13(17-11(3)19)9-16(22-15)12-5-4-6-14(7-12)18(20)21/h4-7,10,13,15-16H,8-9H2,1-3H3,(H,17,19)/t13-,15-,16+/m1/s1

InChI Key

RQHVGKHGODRQMR-BMFZPTHFSA-N

Isomeric SMILES

CC(C)[C@H]1C[C@H](C[C@H](O1)C2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C

Canonical SMILES

CC(C)C1CC(CC(O1)C2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C

Origin of Product

United States

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